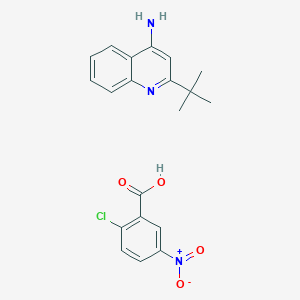
2-Tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butylquinolin-4-amine and 2-chloro-5-nitrobenzoic acid are two distinct chemical compounds that can be studied together due to their potential interactions and applications in various fields. 2-Tert-butylquinolin-4-amine is a derivative of quinoline, a heterocyclic aromatic organic compound, while 2-chloro-5-nitrobenzoic acid is a derivative of benzoic acid, a simple aromatic carboxylic acid.
准备方法
Synthetic Routes and Reaction Conditions
-
2-Tert-butylquinolin-4-amine
Starting Materials: The synthesis typically begins with quinoline derivatives.
Reaction Conditions: The tert-butyl group is introduced via Friedel-Crafts alkylation, followed by amination at the 4-position.
Catalysts: Common catalysts include Lewis acids like aluminum chloride.
Solvents: Non-polar solvents such as dichloromethane are often used.
-
2-chloro-5-nitrobenzoic acid
Starting Materials: The synthesis starts with benzoic acid derivatives.
Reaction Conditions: Chlorination is achieved using thionyl chloride, followed by nitration using a mixture of nitric acid and sulfuric acid.
Catalysts: Sulfuric acid acts as a catalyst in the nitration step.
Solvents: Polar solvents like acetic acid are used.
Industrial Production Methods
2-Tert-butylquinolin-4-amine: Industrial production involves large-scale Friedel-Crafts alkylation followed by amination, with continuous monitoring of reaction conditions to ensure high yield and purity.
2-chloro-5-nitrobenzoic acid: Industrial production uses automated chlorination and nitration processes, with stringent control over temperature and reaction time to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
-
2-Tert-butylquinolin-4-amine
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction can yield various amine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups.
-
2-chloro-5-nitrobenzoic acid
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with nucleophiles.
Esterification: Can form esters with alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like amines or thiols.
Esterification: Alcohols in the presence of acid catalysts.
Major Products
2-Tert-butylquinolin-4-amine: Quinoline N-oxides, various amine derivatives.
2-chloro-5-nitrobenzoic acid: Aminobenzoic acids, substituted benzoic acids, esters.
科学研究应用
Chemistry
2-Tert-butylquinolin-4-amine: Used as a building block in the synthesis of complex organic molecules.
2-chloro-5-nitrobenzoic acid: Used in the synthesis of dyes and pigments.
Biology
2-Tert-butylquinolin-4-amine: Investigated for its potential as an antimicrobial agent.
2-chloro-5-nitrobenzoic acid: Studied for its role in enzyme inhibition.
Medicine
2-Tert-butylquinolin-4-amine:
2-chloro-5-nitrobenzoic acid: Explored for its anti-inflammatory properties.
Industry
2-Tert-butylquinolin-4-amine: Used in the production of specialty chemicals.
2-chloro-5-nitrobenzoic acid: Utilized in the manufacture of pharmaceuticals and agrochemicals.
作用机制
2-Tert-butylquinolin-4-amine
Molecular Targets: Binds to bacterial DNA, inhibiting replication.
Pathways Involved: Disrupts the bacterial cell wall synthesis pathway.
2-chloro-5-nitrobenzoic acid
Molecular Targets: Inhibits specific enzymes involved in inflammation.
Pathways Involved: Blocks the cyclooxygenase pathway, reducing the production of inflammatory mediators.
相似化合物的比较
Similar Compounds
2-Tert-butylquinolin-4-amine: Similar compounds include other quinoline derivatives like 2-methylquinoline and 2-ethylquinoline.
2-chloro-5-nitrobenzoic acid: Similar compounds include 2-chloro-4-nitrobenzoic acid and 3-chloro-5-nitrobenzoic acid.
Uniqueness
2-Tert-butylquinolin-4-amine: The tert-butyl group provides steric hindrance, enhancing its stability and making it less prone to metabolic degradation.
2-chloro-5-nitrobenzoic acid: The combination of chloro and nitro groups provides unique reactivity, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.C7H4ClNO4/c1-13(2,3)12-8-10(14)9-6-4-5-7-11(9)15-12;8-6-2-1-4(9(12)13)3-5(6)7(10)11/h4-8H,1-3H3,(H2,14,15);1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKBHQZJDDYMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=C1)N.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














